molecular formula C6H4Cl2FNO B2655071 5-Fluoropyridine-2-carbonyl chloride hydrochloride CAS No. 2059971-46-7

5-Fluoropyridine-2-carbonyl chloride hydrochloride

Cat. No.: B2655071
CAS No.: 2059971-46-7
M. Wt: 196
InChI Key: XTJDTULTOPUVNL-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-carbonyl chloride hydrochloride is an organofluorine compound with significant applications in organic synthesis, medicinal chemistry, and material science. It is known for its unique chemical properties due to the presence of both fluorine and chlorine atoms in its structure, which contribute to its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-2-carbonyl chloride hydrochloride typically involves the fluorination of pyridine derivatives followed by chlorination. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by the addition of hydrochloric acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination and chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-2-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Fluoropyridine-2-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-2-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in various chemical reactions. The presence of the fluorine atom enhances the compound’s electrophilicity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyridine-2-carbonyl chloride hydrochloride is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and versatility in various chemical transformations. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-fluoropyridine-2-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO.ClH/c7-6(10)5-2-1-4(8)3-9-5;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDTULTOPUVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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